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molecular formula C10H10ClN3O3 B8695021 Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

Methyl2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

Cat. No. B8695021
M. Wt: 255.66 g/mol
InChI Key: SHEDCLCLCJLNPZ-UHFFFAOYSA-N
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Patent
US07834186B2

Procedure details

The crude product of Step B (i.e. methyl 2-bromo-4-chloro-4-oxobutanoate) (11.00 g, ˜47.4 mmol) in acetonitrile (25 mL) was added over 65 minutes to a mixture of 3-chloro-2(1H)-pyridinone hydrazone (alternatively named (3-chloro-pyridin-2-yl)-hydrazine) (6.55 g, 45.6 mmol) and sodium bicarbonate (9.23 g, 0.110 mol) in acetonitrile (60 mL) at 0° C. The mixture was then allowed to warm to room temperature and was stirred for 3 h. The mixture was then warmed and maintained at 38° C. for 8 h. Then the mixture was allowed to cool, and the solvent was removed by evaporation under reduced pressure. Water (25 mL) was added, and acetic acid (about 1.9 mL) was added until the slurry had a pH of about 5. After 2 h, the product was isolated by filtration, rinsed with water (10 mL) and dried in vacuo to provide the title compound as a pale yellow solid (11 g, 89.8% yield). A sample recrystallized from ethanol melted at 147-148° C.
Name
crude product
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
89.8%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][C:8](Cl)=[O:9])[C:3]([O:5][CH3:6])=[O:4].[Cl:11][C:12]1[C:13](=[N:18][NH2:19])[NH:14][CH:15]=[CH:16][CH:17]=1.C(=O)(O)[O-].[Na+]>C(#N)C>[Cl:11][C:12]1[C:13]([N:18]2[CH:2]([C:3]([O:5][CH3:6])=[O:4])[CH2:7][C:8](=[O:9])[NH:19]2)=[N:14][CH:15]=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
crude product
Quantity
11 g
Type
reactant
Smiles
BrC(C(=O)OC)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(NC=CC1)=NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)NN
Name
Quantity
9.23 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 38° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 mL) was added
ADDITION
Type
ADDITION
Details
acetic acid (about 1.9 mL) was added until the slurry
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
rinsed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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